1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
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Overview
Description
1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazinone core, substituted with difluorophenyl and fluorophenyl groups, as well as an oxadiazole ring. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the pyridazinone core: This involves the reaction of hydrazine derivatives with diketones or their equivalents.
Coupling reactions: The final step often involves coupling the oxadiazole and pyridazinone intermediates under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-difluorophenyl)-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
- 1-(3,4-difluorophenyl)-3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Uniqueness
The uniqueness of 1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of multiple fluorine atoms may enhance its metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N4O2/c19-12-4-2-1-3-11(12)17-22-18(27-24-17)16-15(26)7-8-25(23-16)10-5-6-13(20)14(21)9-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGHQMJBKIGSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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